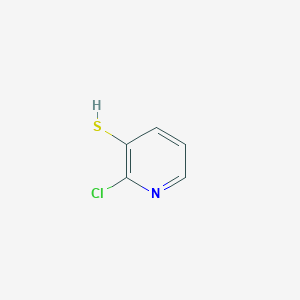

2-Chloropyridine-3-thiol

説明

2-Chloropyridine-3-thiol is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 2-position and a thiol (-SH) group at the 3-position. This compound is of significant interest in organic synthesis due to the reactivity of both the chloro and thiol groups, enabling its use as a building block for pharmaceuticals, agrochemicals, and ligands in coordination chemistry . For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) was synthesized by reacting a pyridinethione precursor with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol under basic conditions .

特性

IUPAC Name |

2-chloropyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPMYPXAKVQBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-3-thiol typically involves the chlorination of pyridine derivatives followed by thiolation. One common method is the reaction of 2-chloropyridine with thiourea under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the chlorination of pyridine can be achieved using chlorine gas or other chlorinating agents, followed by thiolation using thiourea or other sulfur-containing reagents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 2-Chloropyridine-3-thiol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse pyridine derivatives.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: The compound can undergo reduction to form the corresponding pyridine-3-thiol.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used in substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed:

Substitution: Various substituted pyridine derivatives.

Oxidation: Disulfides, sulfonic acids.

Reduction: Pyridine-3-thiol.

科学的研究の応用

Pharmaceutical Applications

2-Chloropyridine-3-thiol has garnered attention in medicinal chemistry due to its potential as a precursor for various bioactive compounds. The following are notable applications:

- Antihistamines : It serves as a building block for synthesizing antihistamines such as chlorphenamine, which is used to treat allergic reactions .

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against SARS-CoV enzymes, showcasing its potential in developing antiviral therapies .

- Anticancer Compounds : Several studies have explored the cytotoxic effects of compounds derived from this compound against various cancer cell lines, indicating promising anticancer activity .

Agricultural Applications

In agriculture, this compound is utilized to produce:

- Fungicides and Insecticides : The compound is integral in synthesizing agrochemicals that protect crops from pests and diseases. For instance, it is a precursor for pyrithione-based fungicides used in shampoos and agricultural products .

Material Science Applications

The unique chemical structure of this compound allows it to be employed in material science:

- Corrosion Inhibitors : Its thiol group contributes to the formation of protective films on metal surfaces, reducing corrosion rates .

- Polymer Production : It can be used in the synthesis of polymers with specific functionalities due to its reactive nature.

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of 3-chloropyridyl esters demonstrated that derivatives of this compound showed significant inhibitory activity against SARS-CoV proteases. Molecular docking studies confirmed strong binding interactions with the enzyme active site, suggesting potential therapeutic applications in treating viral infections .

Case Study 2: Anticancer Activity

Research involving derivatives of this compound revealed potent cytotoxic effects against melanoma and breast cancer cell lines. The compounds demonstrated high selectivity and low toxicity towards normal cells, indicating their potential as effective anticancer agents .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Antihistamines | Chlorphenamine |

| Antiviral agents | SARS-CoV inhibitors | |

| Anticancer agents | Various derivatives | |

| Agriculture | Fungicides | Pyrithione |

| Insecticides | Pyripropoxyfen | |

| Material Science | Corrosion inhibitors | Protective coatings |

| Polymer production | Functionalized polymers |

作用機序

The mechanism of action of 2-Chloropyridine-3-thiol involves its interaction with molecular targets through its thiol and chlorine functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Structural Comparison

The following table highlights key structural differences between 2-chloropyridine-3-thiol and related compounds:

| Compound | Core Structure | Substituents/Functional Groups | Key Features |

|---|---|---|---|

| This compound | Pyridine | Cl (C2), -SH (C3) | Reactive thiol and chloro groups |

| 2-Chloro-3-hydroxypyridine | Pyridine | Cl (C2), -OH (C3) | Hydroxyl group enhances polarity |

| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | Triazole-pyridine hybrid | Triazole (C5), -SH (C3), pyridine (C3) | Dual heterocyclic system |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Cl (C3), phenyl group (N-attached) | Aromatic imide structure |

- 2-Chloro-3-hydroxypyridine : Replacing the thiol with a hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility and biological interactions .

- 3-Chloro-N-phenyl-phthalimide: The phthalimide core and aryl substituent make this compound suitable as a monomer in high-performance polymers .

Physical and Chemical Properties

Key Observations :

- The hydroxyl group in 2-chloro-3-hydroxypyridine contributes to its higher melting point compared to thiol analogs.

- Triazole-containing derivatives (e.g., ) exhibit higher molecular weights and solubility in dipolar aprotic solvents.

生物活性

2-Chloropyridine-3-thiol is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the biological activity of this compound, including its mutagenic properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a chlorine atom and a thiol (-SH) group. This unique structure contributes to its reactivity and biological activity. The presence of the thiol group is particularly important as it can participate in redox reactions and interact with various biological targets.

Mutagenicity

Research has shown that this compound exhibits mutagenic properties under certain conditions. In studies using the Salmonella typhimurium assay, it was found to induce mutations in the presence of metabolic activation, suggesting that it may act as a pro-mutagenic agent when metabolized in vivo . Specifically, the compound demonstrated positive results for gene mutations and chromosomal aberrations in mammalian systems, indicating its potential risk as a mutagen .

Antioxidant Activity

The thiol group in this compound allows it to act as an antioxidant. Thiols are known to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for cellular signaling and maintaining redox homeostasis . The antioxidant activity of thiols can modulate various biological pathways, including those involved in inflammation and cell survival .

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound derivatives. For instance, derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds showed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses . This suggests that this compound could be developed into anti-inflammatory agents.

The biological effects of this compound can be attributed to its ability to interact with various biomolecules:

- Redox Modulation : The thiol group can undergo oxidation, forming disulfides or sulfenic acids, which may alter protein function and signaling pathways related to stress responses .

- Enzyme Inhibition : Some studies indicate that 2-chloropyridine derivatives can inhibit specific enzymes involved in disease processes, such as viral proteases in the case of SARS-CoV .

Case Studies

- Mutagenicity Assessment : A study conducted on 2-chloropyridine using the L5178Y mouse lymphoma assay revealed that it induced gene mutations and structural chromosome aberrations with metabolic activation. This highlights the importance of metabolic processes in determining the mutagenic potential of compounds .

- Anti-inflammatory Activity : Research on derivatives of this compound demonstrated significant reductions in COX-2 and iNOS mRNA levels compared to controls, suggesting a promising avenue for developing anti-inflammatory therapeutics .

Summary Table

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-Chloropyridine-3-thiol with high purity?

- Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry of reactants like chlorinating agents and pyridine derivatives). Purification techniques such as column chromatography or recrystallization should be validated using analytical methods like NMR (for structural confirmation) and HPLC (for purity assessment). Safety protocols, including handling corrosive reagents and waste disposal, must align with SDS guidelines for related chloropyridine derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

- Answer : Employ spectroscopic methods:

- FT-IR to identify functional groups (C-S, C-Cl bonds).

- NMR (¹H/¹³C) to confirm substitution patterns.

- X-ray crystallography for definitive molecular geometry.

Computational tools like Gaussian or ORCA can supplement experimental data by modeling electron density and frontier molecular orbitals .

Q. What safety protocols are critical when handling this compound in kinetic studies?

- Answer : Follow SDS guidelines for chloropyridines, including:

- Use of PPE (gloves, goggles, lab coats).

- Proper ventilation to avoid inhalation risks.

- Storage in airtight containers away from oxidizing agents.

Emergency procedures for spills (e.g., neutralization with inert absorbents) and exposure (e.g., immediate rinsing for skin/eye contact) should be predefined .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a ligand or intermediate?

- Answer : Conduct comparative kinetic studies under controlled conditions (pH, solvent polarity) to isolate variables. Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways. Cross-reference findings with computational simulations (DFT for transition-state analysis) to validate proposed mechanisms. Discrepancies may arise from solvent effects or impurities in starting materials, necessitating stringent quality control .

Q. What experimental designs are optimal for studying the thiol-disulfide exchange reactivity of this compound in biological systems?

- Answer : Design in vitro assays with:

- Fluorescent probes (e.g., Ellman’s reagent) to quantify free thiol groups.

- pH-controlled buffers to mimic physiological conditions.

- Mass spectrometry to identify intermediate adducts.

Include negative controls (e.g., thiol-blocking agents) to confirm specificity. Ethical approval is required for studies involving biological samples .

Q. How can computational modeling predict the interaction of this compound with enzyme active sites?

- Answer : Use molecular docking software (AutoDock, Schrödinger) to simulate binding affinities. Parameterize force fields with quantum mechanical data (MP2/cc-pVTZ level) for accuracy. Validate predictions with mutagenesis studies or X-ray co-crystallization of the compound with target enzymes. Discrepancies between in silico and in vivo results may highlight solvation effects or conformational flexibility .

Q. What strategies mitigate confounding variables in studies on the environmental persistence of this compound?

- Answer : Employ DOE (Design of Experiments) to test factors like UV exposure, microbial activity, and soil composition. Use LC-MS/MS for trace-level quantification in environmental matrices. Compare degradation rates with structurally similar compounds (e.g., 3-chloropyridine) to identify structure-persistence relationships. Contradictory data across studies may stem from variations in experimental scale or analytical sensitivity .

Methodological Guidance

Q. How to conduct a systematic review of this compound’s applications in medicinal chemistry?

- Answer :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

Search databases (PubMed, SciFinder) using keywords like "chloropyridine-thiol AND bioactivity."

Extract data on IC₅₀ values, toxicity profiles, and synthetic routes.

Use PRISMA guidelines to report findings, highlighting gaps (e.g., limited in vivo pharmacokinetic data) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA to compare treatment groups, followed by post-hoc tests (Tukey’s HSD) for pairwise comparisons. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。